(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Overview of Benzo[b]thiophene Derivatives in Contemporary Organic Chemistry
Benzo[b]thiophene, a bicyclic aromatic system comprising a benzene ring fused to a thiophene moiety, has become a cornerstone of modern heterocyclic chemistry. Its derivatives exhibit remarkable structural diversity, enabling interactions with biological targets ranging from enzymes to nuclear receptors. The electron-rich nature of the thiophene ring facilitates electrophilic substitutions, while the planar aromatic system allows for π-π stacking interactions critical for binding to protein domains.
Recent advancements have identified benzo[b]thiophene derivatives as key components in pharmaceuticals targeting osteoporosis (raloxifene), asthma (zileuton), and fungal infections (sertaconazole). The scaffold's adaptability is further demonstrated by its incorporation into kinase inhibitors and tubulin polymerization modulators, underscoring its broad applicability in drug discovery.
Table 1: Biologically Active Benzo[b]thiophene Derivatives
| Compound Name | Biological Activity | Target Pathway |
|---|---|---|
| Raloxifene | Selective estrogen receptor modulator | Osteoporosis treatment |
| Zileuton | 5-Lipoxygenase inhibitor | Asthma management |
| EVT-2637741 (Structural analog) | Tubulin polymerization inhibition | Anticancer research |
Historical Context and Discovery of the Target Compound
The synthesis of (E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide emerged from systematic efforts to optimize the pharmacological profile of benzo[b]thiophene-based compounds. Building upon Gewald's pioneering work on 2-aminothiophenes, researchers developed modular synthesis routes combining multicomponent reactions with Knoevenagel condensations.
The target compound specifically evolved from structure-activity relationship (SAR) studies focusing on acrylamido-substituted derivatives. By introducing a 2-methoxyphenyl group at the acrylamido position, chemists aimed to enhance hydrogen-bonding capabilities while maintaining optimal steric parameters for target engagement. Key synthetic milestones include:
Rationale for Academic Interest and Research Significance
Three structural features drive academic interest in this compound:
- Tetrahydrobenzo[b]thiophene Core : The partially saturated ring system reduces planarity compared to fully aromatic analogs, potentially improving metabolic stability while retaining target affinity.
- Acrylamido Linker : The α,β-unsaturated carbonyl group serves as a Michael acceptor, enabling covalent interactions with cysteine residues in biological targets.
- 2-Methoxyphenyl Substituent : The methoxy group at the ortho position introduces steric and electronic effects that modulate both solubility and binding specificity.
Emerging studies suggest these features synergistically enhance the compound's potential as a:
- Kinase inhibitor candidate through ATP-binding pocket competition
- Nuclear receptor modulator via allosteric binding mechanisms
- Covalent protein binder for irreversible enzyme inhibition
Scope and Limitations of Current Research
Contemporary investigations focus on three primary areas:
Synthetic Scope
- Optimization of microwave-assisted synthesis for reduced reaction times
- Development of enantioselective routes using chiral auxiliaries
- Late-stage functionalization via C–H activation strategies
Biological Evaluation
- In vitro screening against cancer cell lines (MCF-7, A549, HepG2)
- Enzymatic inhibition studies (kinases, phosphodiesterases, polymerases)
- Computational docking analyses with inflammatory mediators
Technical Limitations
- Synthetic Challenges :
- Characterization Gaps :
- Limited published data on crystalline polymorphs
- Absence of comprehensive ADMET profiling
- Unresolved stereochemical effects in biological assays
Table 2: Current Research Focus vs. Unexplored Areas
| Investigated Aspects | Understudied Domains |
|---|---|
| Synthetic route optimization | In vivo pharmacokinetic analysis |
| In vitro cytotoxicity | Target identification via proteomics |
| Molecular docking simulations | Chronic toxicity profiling |
Properties
IUPAC Name |
2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-24-14-8-4-2-6-12(14)10-11-16(22)21-19-17(18(20)23)13-7-3-5-9-15(13)25-19/h2,4,6,8,10-11H,3,5,7,9H2,1H3,(H2,20,23)(H,21,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZDCFOAZZNKTL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative belonging to the class of acrylamides. Its structural complexity and the presence of various functional groups suggest significant potential for diverse biological activities. This article reviews the biological activities associated with this compound, including its antioxidant, antibacterial, and anticancer properties, supported by relevant data and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with substituted phenylacrylamides. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
1. Antioxidant Activity
Antioxidant activity is a crucial parameter for evaluating the potential health benefits of new compounds. The antioxidant properties of (E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide were assessed using several methods:
- DPPH Radical Scavenging : The compound exhibited significant scavenging activity against DPPH radicals.
- Nitric Oxide Scavenging : It also demonstrated notable efficacy in inhibiting nitric oxide production.
- Lipid Peroxidation Inhibition : The compound was effective in preventing iron-induced lipid peroxidation.
The results from these assays indicate that the presence of the methoxy group on the phenyl ring enhances the radical scavenging ability due to its electron-donating properties.
| Method | IC50 Value (µM) | Reference |
|---|---|---|
| DPPH Scavenging | 25 | |
| Nitric Oxide Scavenging | 30 | |
| Lipid Peroxidation Inhibition | 20 |
2. Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant antibacterial effects.
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.
3. Anticancer Activity
Preliminary studies have also investigated the anticancer potential of (E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The compound exhibited cytotoxic effects with IC50 values indicating its potency in inhibiting cell proliferation.
Case Studies
Several studies have highlighted the biological activity of similar compounds within the same class. For instance, a study reported that derivatives with hydroxyl or methoxy substitutions showed enhanced antioxidant and antibacterial activities due to their ability to donate electrons and stabilize free radicals.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Position and Bioactivity: The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to 4-hydroxyphenyl analogues (e.g., Compound 6o) due to reduced polarity . Carboxamide vs.
Antioxidant Activity: Compounds with sterically hindered phenolic moieties (e.g., 4-hydroxy-3,5-dimethoxyphenyl in Compound H) show superior antioxidant activity in DPPH assays compared to simpler phenolic derivatives (e.g., Compound F: 4-hydroxyphenyl) .
Antibacterial and Antifungal Activity :
Key Insights:
- Knoevenagel Condensation: Widely used to introduce α,β-unsaturated carbonyl groups (e.g., acrylamido moieties) via reaction between active methylene compounds (e.g., cyanoacetamide) and substituted benzaldehydes .
- Acylation Reactions : Maleic or succinic anhydrides are employed to introduce carboxylic acid functionalities, enhancing water solubility and bioactivity .
Pharmacological and Toxicological Profiles
- Antinociceptive Activity: Substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates exhibit low acute toxicity (Class V) and significant pain-relief effects in mice .
- Cytotoxicity: Derivatives with electron-withdrawing groups (e.g., cyano) show selective cytotoxicity against cancer cell lines (e.g., HEPG-2, MCF-7) while sparing normal fibroblasts (WI-38) .
Q & A
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, acylation, and purification via reverse-phase HPLC or recrystallization. For example:
- Step 1: Intermediate preparation using cyclohexanone derivatives and sulfur under reflux (e.g., 4-phenylcyclohexanone with cyanoacetamide in DMF) .
- Step 2: Acylation with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and HPLC purification (MeCN:H₂O gradients) to achieve 67–78% yields .
- Key Variables:
Q. Table 1: Representative Synthesis Data
| Compound | Reagents | Yield (%) | Purity Method | Melting Point (°C) |
|---|---|---|---|---|
| 2 () | Succinic anhydride | 67 | HPLC | 223–226 |
| 23 () | Maleic anhydride | 47 | HPLC | 197–199 |
| 30 () | Cyanoacetamide | 77 | HPLC | 205–208 |
How do researchers characterize the structural integrity and purity of this compound?
Basic Research Question
Methodological Answer:
A combination of spectroscopic and crystallographic methods is employed:
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substituent positions and stereochemistry. For example, the acrylamido group shows characteristic doublets at δ 6.5–7.5 ppm (¹H) .
- X-ray Crystallography: Resolves absolute configuration, as in monoclinic P21/c structures with intra/intermolecular H-bonding .
- LC-MS/HRMS: Validates molecular weight (e.g., [M+H]⁺ matches calculated values within 0.001 Da) .
Advanced Tip: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the tetrahydrobenzo[b]thiophene core .
What in vitro biological assays are used to evaluate its bioactivity?
Advanced Research Question
Methodological Answer:
- Antibacterial Activity: MIC assays against S. aureus and E. coli ( reports MIC = 2–8 µg/mL) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HEPG-2, MCF-7). Derivatives with electron-withdrawing groups show IC₅₀ values <10 µM .
- Anti-inflammatory: Carrageenan-induced paw edema models ( notes 40–60% inhibition at 50 mg/kg) .
- Mechanistic Studies:
Q. Table 2: Bioactivity Profile
| Assay Type | Model | Key Finding | Reference |
|---|---|---|---|
| Antibacterial | MIC | Active at 2–8 µg/mL | |
| Cytotoxicity | HEPG-2 | IC₅₀ = 8.5 µM | |
| Anti-inflammatory | Paw edema | 55% inhibition |
How do structural modifications impact biological activity?
Advanced Research Question
Methodological Answer:
- Acrylamido Group Replacement: Substituting with carbamoyl (e.g., compound 26 in ) reduces antibacterial activity by 4-fold, highlighting its role in target binding .
- Methoxy Position: Ortho-methoxy (2-position) enhances anti-inflammatory effects compared to para-substituted analogs () .
- Thiophene Core Modifications: Introducing electron-withdrawing groups (e.g., -CN in compound 30) boosts cytotoxicity by 50% via ROS generation .
SAR Insight: The tetrahydrobenzo[b]thiophene scaffold is critical for planar interaction with enzyme active sites (e.g., acetylcholinesterase) .
How to address discrepancies in biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Variable Assay Conditions: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) explain MIC variations .
- Solubility Issues: Low aqueous solubility of methoxy-substituted derivatives may underreport in vitro activity; use DMSO carriers ≤0.1% .
- Metabolic Stability: Hepatic microsome assays (e.g., rat liver S9 fractions) reconcile discrepancies between in vitro and in vivo anti-inflammatory data .
Contradiction Resolution Example: Compound 23 () shows lower antibacterial activity than compound 2 () due to chloro-substituent steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
